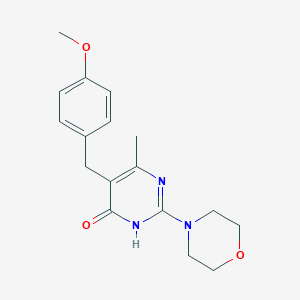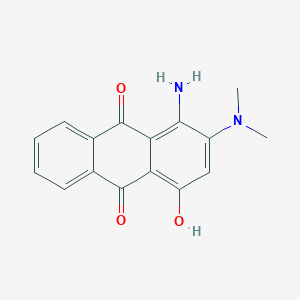![molecular formula C19H18Cl2N2O2 B11459765 N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide](/img/structure/B11459765.png)
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide is a synthetic organic compound that features a benzoxazole moiety Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with appropriate aldehydes or acids under acidic conditions.
Coupling with Hexanamide: The chlorinated benzoxazole is coupled with hexanamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of amides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or signaling proteins.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide: Similar structure but with a methyl group instead of a chloro group.
N-[2-chloro-5-(5-chloro-1,3-benzothiazol-2-yl)phenyl]hexanamide: Similar structure but with a benzothiazole moiety instead of benzoxazole.
Uniqueness
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide is unique due to its specific substitution pattern and the presence of both chloro and benzoxazole groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18Cl2N2O2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-2-3-4-5-18(24)22-15-10-12(6-8-14(15)21)19-23-16-11-13(20)7-9-17(16)25-19/h6-11H,2-5H2,1H3,(H,22,24) |
InChI Key |
PFVQJKMGUUPAPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B11459691.png)
![2-[(3-amino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11459705.png)
![4-Chloro-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11459708.png)
![5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B11459712.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B11459715.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2,2-dimethylpropanamide](/img/structure/B11459720.png)
![3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B11459730.png)
![4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-2-ethoxyphenol](/img/structure/B11459734.png)

![2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol](/img/structure/B11459747.png)



